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Compound of Interest

Compound Name: 6-Chloro-2-cyano-3-nitropyridine

Cat. No.: B1338257 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for the compound 6-
chloro-2-cyano-3-nitropyridine, a key intermediate in pharmaceutical and materials science

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical

techniques. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the structural and electronic properties

of this molecule.

Chemical Structure and Properties
IUPAC Name: 6-chloro-3-nitropyridine-2-carbonitrile

Synonyms: 6-chloro-3-nitropicolinonitrile, 2-Pyridinecarbonitrile, 6-chloro-3-nitro-[1]

CAS Number: 93683-65-9[1][2]

Molecular Formula: C₆H₂ClN₃O₂[2]

Molecular Weight: 183.55 g/mol [2]

Appearance: Light yellow crystalline powder[3][4]

Melting Point: 118-120 °C[3]
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Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 6-chloro-2-
cyano-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data[5]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.54 Doublet (d) 8.9 1H H-4

7.78 Doublet (d) 8.9 1H H-5

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: Experimental ¹³C NMR data for 6-chloro-2-cyano-3-nitropyridine is not readily available

in the cited literature. The following are predicted chemical shifts based on the analysis of

structurally similar compounds and known substituent effects on the pyridine ring.

Chemical Shift (δ) ppm Assignment

~152 C-6 (bearing -Cl)

~148 C-2 (bearing -CN)

~145 C-3 (bearing -NO₂)

~138 C-4

~125 C-5

~115 -CN

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)
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Note: An experimental IR spectrum for 6-chloro-2-cyano-3-nitropyridine is not available in

the cited literature. The predicted absorption bands are based on the characteristic frequencies

of its functional groups.

Wavenumber (cm⁻¹) Vibration Mode Intensity

~3100-3000 C-H aromatic stretching Medium-Weak

~2240-2220 C≡N stretching (nitrile) Strong, Sharp

~1600, 1470 C=C and C=N ring stretching Medium

~1530 and ~1350
Asymmetric and Symmetric

NO₂ stretching
Strong

~850-750 C-Cl stretching Strong

~900-700 C-H out-of-plane bending Medium-Strong

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)

Note: An experimental mass spectrum for 6-chloro-2-cyano-3-nitropyridine is not available in

the cited literature. The predicted data is based on its molecular weight and isotopic distribution

of chlorine.

m/z Ion Notes

183 [M]⁺ Molecular ion with ³⁵Cl isotope.

185 [M+2]⁺

Molecular ion with ³⁷Cl isotope.

The expected intensity ratio of

[M]⁺ to [M+2]⁺ is

approximately 3:1.[6]

153 [M-NO]⁺ Loss of nitric oxide.

137 [M-NO₂]⁺ Loss of nitrogen dioxide.

127 [M-Cl]⁺ Loss of chlorine radical.
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Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data

presented above.

Synthesis of 6-Chloro-2-cyano-3-nitropyridine
The compound can be synthesized by the reaction of 2,6-dichloro-3-nitropyridine with

cuprous(I) cyanide in N-methylpyrrolidone (NMP) at elevated temperatures.[5]

Reaction Setup: A mixture of 2,6-dichloro-3-nitropyridine (1 equivalent) and cuprous(I)

cyanide (1.1 equivalents) is prepared in N-methylpyrrolidone.

Heating: The reaction mixture is heated to 180 °C and maintained for 15 minutes.[5]

Work-up: After cooling to room temperature, the mixture is poured into ice water and stirred.

The aqueous layer is separated, and the organic layer is extracted with boiling toluene

followed by ethyl acetate.

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The resulting residue is triturated with ether and

filtered to yield the final product.[5]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 6-chloro-2-cyano-3-nitropyridine is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR: A standard single-pulse experiment is performed with a pulse angle of 30-45

degrees and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is conducted to obtain singlets for all carbon

signals. A sufficient number of scans are acquired to achieve an adequate signal-to-noise

ratio.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts

are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A

background spectrum of the empty sample compartment is recorded first. The sample

spectrum is then acquired over a range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS)

for volatile compounds.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.[7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the

spectroscopic analysis of 6-chloro-2-cyano-3-nitropyridine.
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Caption: Workflow for the synthesis and spectroscopic analysis.
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Caption: Correlation of functional groups to spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1338257?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32955537/
https://pubmed.ncbi.nlm.nih.gov/32955537/
https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp03197f
https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp03197f
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-cyanopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-cyanopyridine
https://www.alfachemch.com/heterocyclic/6-chloro-2-cyano-3-nitropyridine-cas-no-93683.html
https://www.alfachemch.com/heterocyclic/6-chloro-2-cyano-3-nitropyridine-cas-no-93683.html
https://www.benchchem.com/pdf/Application_Note_FT_IR_Analysis_of_Novel_Pyridine_Derivatives.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.benchchem.com/product/b1338257#spectroscopic-data-of-6-chloro-2-cyano-3-nitropyridine-nmr-ir-ms
https://www.benchchem.com/product/b1338257#spectroscopic-data-of-6-chloro-2-cyano-3-nitropyridine-nmr-ir-ms
https://www.benchchem.com/product/b1338257#spectroscopic-data-of-6-chloro-2-cyano-3-nitropyridine-nmr-ir-ms
https://www.benchchem.com/product/b1338257#spectroscopic-data-of-6-chloro-2-cyano-3-nitropyridine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1338257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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